1-(2-FLUOROPHENYL)-7-(FURAN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
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Overview
Description
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and furan derivatives, followed by the introduction of the trifluoromethyl groups through a series of reactions involving trifluoromethylating agents. The final step often involves cyclization to form the pyrimido[4,5-d][1,3]diazine core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature and pH conditions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid : Similar in structure but lacks the pyrimido[4,5-d][1,3]diazine core.
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Contains a fluorophenyl group but differs significantly in its overall structure.
1-(2-Fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: is unique due to its combination of fluorophenyl, furan, and trifluoromethyl groups.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H9F7N4O3 |
---|---|
Molecular Weight |
462.3g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7-(furan-2-yl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H9F7N4O3/c19-8-4-1-2-5-9(8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-6-3-7-32-10/h1-7H,(H,26,28)(H,27,30,31) |
InChI Key |
QWORYGHUGWRASO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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